
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methylsulfonylphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methylsulfonylphenyl Group: This step involves the introduction of the 3-methylsulfonylphenyl group onto the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable sulfonylating agent.
Addition of the Propyl Group: The final step involves the addition of the propyl group to the piperidine ring. This can be accomplished through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale of production, either batch or continuous flow synthesis methods can be employed.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Chemical Research: The compound can serve as a model compound for studying the reactivity and properties of piperidine derivatives.
Industrial Applications: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(3-methylphenyl)-1-propylpiperidine: Similar structure but lacks the sulfonyl group.
(3R)-3-(3-methylsulfonylphenyl)-1-ethylpiperidine: Similar structure but with an ethyl group instead of a propyl group.
(3R)-3-(3-methylsulfonylphenyl)-1-butylpiperidine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine is unique due to the presence of the 3-methylsulfonylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H23NO2S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m0/s1 |
InChI Key |
GZVBVBMMNFIXGE-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



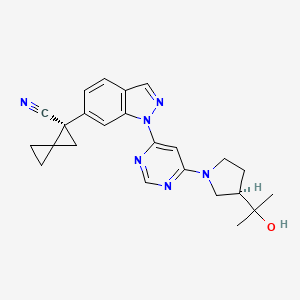
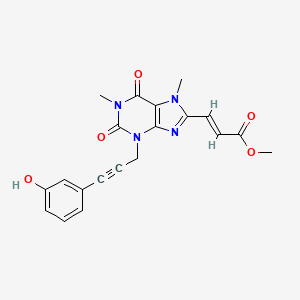

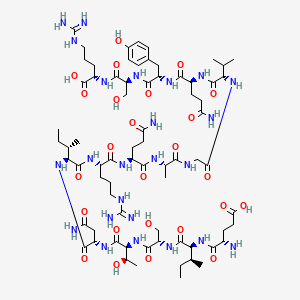

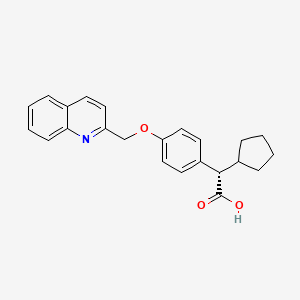
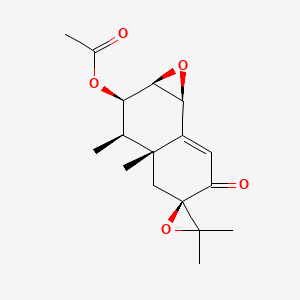
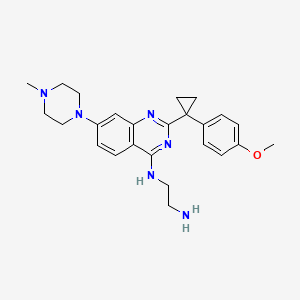
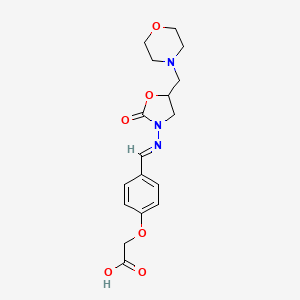

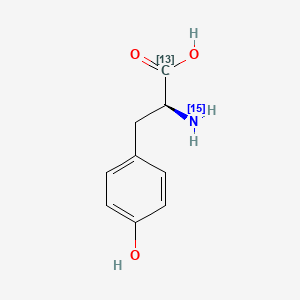
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
